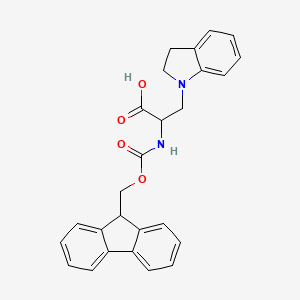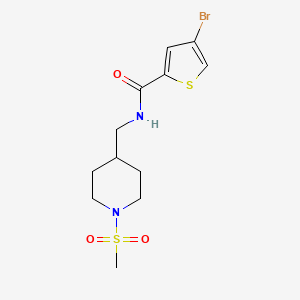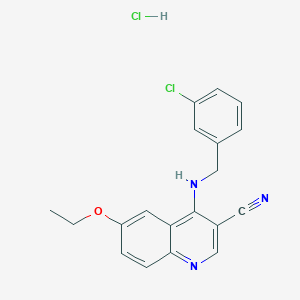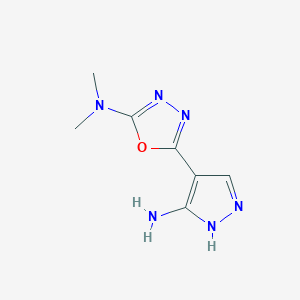
3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid often involves multistep chemical processes. For instance, a method for preparing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the complexity involved in synthesizing fluorenylmethoxycarbonyl-related compounds. This synthesis is achieved through high-yield reactions starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, obtained from potassium thiocyanate (Le & Goodnow, 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally similar to this compound often involves sophisticated techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structural and UV studies of uracil derivatives provide insights into molecular configurations and interactions, crucial for understanding the molecular structure of related compounds (Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with fluorenylmethoxycarbonylamino groups can be complex, reflecting their diverse chemical properties. For example, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride showcases the reactive versatility of these compounds (Chen, Lee, & Benoiton, 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are essential for practical applications. The study of hydrogen bonding in related compounds by 1H NMR spectroscopy and X-ray crystallography reveals intricate details about their physical properties (Dobbin et al., 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. For instance, the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids highlights the synthetic accessibility and reactivity of compounds within this chemical class (Kitagawa et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The chemical compound 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the query compound, has been synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, showcasing the potential for chemical modification and utilization in various synthesis processes (Le & Goodnow, 2004).
Photophysics and Bioimaging
- A study explored the photophysical properties and bioimaging applications of a water-soluble fluorene derivative, revealing its high fluorescence quantum yield and strong aggregation in water. The compound's efficiency in two-photon fluorescence microscopy (2PFM) imaging demonstrated its potential as a probe for integrin imaging, underlining its significance in biological and medical research (Morales et al., 2010).
Molecular Protection and Analytical Methods
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the structure , has been used to protect hydroxy-groups, allowing its removal in the presence of other base-labile protecting groups without interference, indicating its role in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).
- Analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids, structurally related to the compound , have been developed. The study highlighted the significance of 13C NMR-spectroscopy in resolving tautomeric forms, showcasing the compound's relevance in pharmaceutical development (Zubkov et al., 2016).
Magnetism and Material Science
- A study on manganese carboxylates with fluorenylcarboxylate ligands, structurally similar to the compound , revealed unique chainlike structures and weak antiferromagnetic coupling, suggesting potential applications in material science and magnetic studies (Tang et al., 2016).
Propriétés
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)23(15-28-14-13-17-7-1-6-12-24(17)28)27-26(31)32-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCINLJASFNCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)



![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)


![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)
